molecular formula C11H16ClNO2 B112867 Ethyl 2-(benzylamino)acetate Hydrochloride CAS No. 6344-42-9

Ethyl 2-(benzylamino)acetate Hydrochloride

Cat. No. B112867
CAS RN: 6344-42-9
M. Wt: 229.7 g/mol
InChI Key: ZYCCGXGBRHRRLQ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)acetate Hydrochloride is a derivative of glycine . It has a CAS Number of 6344-42-9 and a molecular weight of 229.71 .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl (benzylamino)acetate hydrochloride . The InChI code for this compound is 1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H .


Physical And Chemical Properties Analysis

Ethyl 2-(benzylamino)acetate Hydrochloride is a solid substance with a white to off-white color . It should be stored at -20°C for up to 3 years or at 4°C for up to 2 years . It has a solubility of 50 mg/mL in DMSO .

Scientific Research Applications

Novel Enzymatic Route for Kinetic Resolution

Ethyl 2-(benzylamino)acetate Hydrochloride is utilized as an intermediate in the production of specific enantiomers of compounds, such as in the kinetic resolution of Ethyl 1,4-benzodioxan-2-carboxylate. This process involves a lipase-catalyzed transesterification reaction, where Ethyl acetate serves both as the reaction medium and the acyl donor, highlighting its significance in obtaining compounds with high enantiomeric excess and selectivity towards specific isomers (Kasture et al., 2005).

Synthesis of Complex Organic Compounds

Research has demonstrated the efficacy of Ethyl 2-(benzylamino)acetate Hydrochloride in the synthesis of complex organic molecules. For instance, it has been involved in the one-pot synthesis of Ethyl [2-(2H-Chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates, showcasing its role in facilitating multi-component reactions that yield biologically relevant thiazolidin compounds (Reddy & Krupadanam, 2010).

Facilitation of Drug Delivery Systems

The compound has also found applications in the development of drug delivery systems. Although one study was retracted, it initially aimed to explore the influence of similar compounds on the efficiency of drug delivery, indicating ongoing interest in such derivatives for pharmaceutical applications (Tang et al., 2015).

Catalyst in Arylation Reactions

Ethyl 2-(benzylamino)acetate Hydrochloride serves as a substrate in CuI/L-proline-catalyzed coupling reactions of aryl halides with activated methylene compounds. This highlights its utility in the arylation of compounds such as ethyl acetoacetate, contributing to the synthesis of aryl-1,3-dicarbonyl compounds, which are important intermediates in organic synthesis (Xie, Cai, & Ma, 2005).

Synthesis of Diazepin Derivatives

Further, it has been used in the efficient synthesis of novel diazepin derivatives, such as 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones, through a process involving condensation with oxazine diones. This process underscores its role in generating scaffolds for potential therapeutic agents (El Bouakher et al., 2013).

Safety And Hazards

This compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statement P261 has also been assigned .

properties

IUPAC Name

ethyl 2-(benzylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCCGXGBRHRRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369214
Record name Ethyl 2-(benzylamino)acetate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(benzylamino)acetate Hydrochloride

CAS RN

6344-42-9
Record name 6344-42-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-(benzylamino)acetate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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